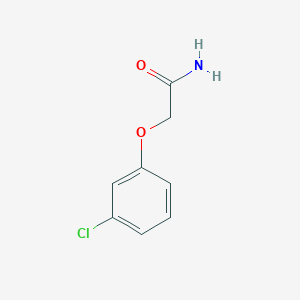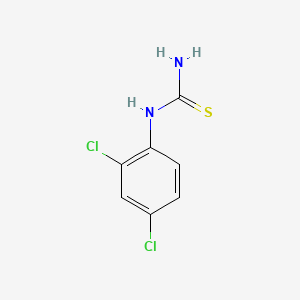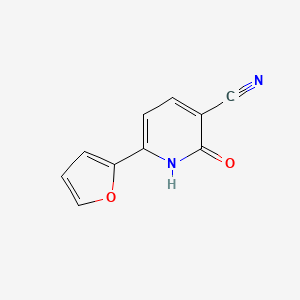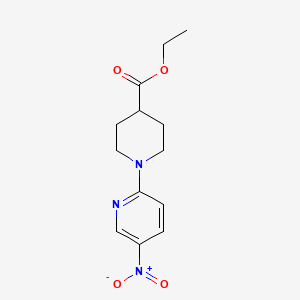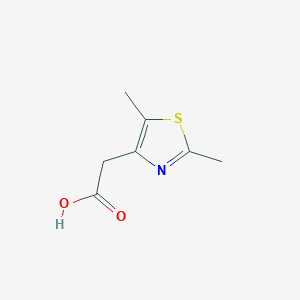![molecular formula C23H29Cl2N3O4 B1302554 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride CAS No. 204320-65-0](/img/structure/B1302554.png)
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is a chemical compound with the molecular formula C23H27N3O4 · 2HCl and a molecular weight of 482.40 g/mol . This compound is primarily used in peptide synthesis due to its functional group, Fmoc (fluorenylmethyloxycarbonyl), which is a common protecting group in organic synthesis .
準備方法
The synthesis of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride typically involves the following steps:
Fmoc Protection: The amino group of the ethylamine is protected using the Fmoc group.
Piperazine Formation: The protected ethylamine is then reacted with piperazine to form the piperazine derivative.
Acetylation: The piperazine derivative is acetylated to introduce the acetic acid moiety.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Acylation: The amino group can be acylated to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common reagents used in these reactions include bases like piperidine for Fmoc deprotection, acyl chlorides for acylation, and oxidizing or reducing agents as needed. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.
Biological Studies: In the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: In the production of specialized chemicals and materials.
作用機序
The mechanism of action of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
類似化合物との比較
Similar compounds include other Fmoc-protected amino acids and derivatives, such as:
Fmoc-Lysine:
Fmoc-Glycine:
Fmoc-Serine:
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is unique due to its piperazine and acetic acid moieties, which provide additional functionalization options and structural diversity in peptide synthesis .
特性
IUPAC Name |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4.2ClH/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h1-8,21H,9-16H2,(H,24,29)(H,27,28);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIAQRIOWDEWLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373256 |
Source


|
| Record name | {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-65-0 |
Source


|
| Record name | {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)
![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)

![Ethyl 6-methyl-2-(trifluoromethyl)thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)
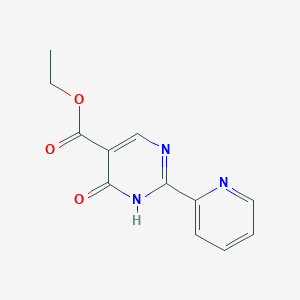
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)
